molecular formula C19H28N4O2S B5472006 N-cyclopropyl-1'-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide

N-cyclopropyl-1'-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide

Cat. No.: B5472006
M. Wt: 376.5 g/mol
InChI Key: AEHTZRBAKQMASQ-UHFFFAOYSA-N
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Description

“N-cyclopropyl-1’-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-1,4’-bipiperidine-3-carboxamide” is a synthetic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides . Protodeboronation of alkyl boronic esters has also been reported .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .


Chemical Reactions Analysis

Catalytic protodeboronation of alkyl boronic esters has been reported, which could be relevant to the chemical reactions involving this compound .


Physical and Chemical Properties Analysis

Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it’s known that similar compounds act as selective antagonists of the α7 nicotinic acetylcholine receptor.

Properties

IUPAC Name

N-cyclopropyl-1-[1-(2-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2S/c1-13-20-11-17(26-13)19(25)22-9-6-16(7-10-22)23-8-2-3-14(12-23)18(24)21-15-4-5-15/h11,14-16H,2-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHTZRBAKQMASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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